Filanesib

KSP selectivity off-target screening kinase panel

Filanesib is a highly selective, noncompetitive KSP inhibitor (IC50 6 nM) for studying mitotic blockade in multi-drug resistant (MDR) cancers. It is essential for preclinical myeloma models where resistance to proteasome inhibitors and IMiDs has been established. Unlike taxanes, this compound maintains nanomolar potency in P-gp overexpressing cell lines. Superior in vivo activity versus paclitaxel and docetaxel is documented in multiple xenograft models. Its extended ~70h half-life supports less frequent dosing in long-term studies.

Molecular Formula C20H22F2N4O2S
Molecular Weight 420.5 g/mol
CAS No. 885060-09-3
Cat. No. B612139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilanesib
CAS885060-09-3
SynonymsARRY-520;  ARRY 520;  ARRY520;  Filanesib.
Molecular FormulaC20H22F2N4O2S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
InChIInChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1
InChIKeyLLXISKGBWFTGEI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Filanesib (CAS 885060-09-3): KSP Inhibitor Clinical Candidate for Procurement and Translational Oncology Research


Filanesib (ARRY-520) is a synthetic small-molecule inhibitor of kinesin spindle protein (KSP; also known as Eg5 or KIF11), a mitotic kinesin essential for centrosome separation and bipolar spindle formation during early mitosis [1]. The compound exhibits an enzymatic IC50 of 6 nM against human KSP and demonstrates selectivity over >250 other receptors and kinases at 10 μM . Filanesib has been evaluated in multiple Phase 1 and Phase 2 clinical trials for relapsed/refractory multiple myeloma, both as monotherapy and in combination with dexamethasone, bortezomib, carfilzomib, and pomalidomide [2]. The compound's preclinical profile includes potent anti-proliferative activity across a broad panel of tumor cell lines and demonstrated efficacy in multiple xenograft models [3]. Filanesib's half-life of approximately 70 hours supports once-per-cycle dosing schedules in clinical settings [4].

Why Generic KSP Inhibitor Substitution Is Not Scientifically Justified for Filanesib (ARRY-520)


KSP inhibitors as a class share the same nominal molecular target, but they differ substantially in potency, selectivity profiles, pharmacokinetic properties, and clinical tolerability characteristics. First-generation KSP inhibitor ispinesib (SB-715992) exhibits an IC50 of approximately 4.1 nM against KSP, but its clinical development was limited by hepatotoxicity and modest single-agent activity [1]. The second-generation KSP inhibitor SB-743921 demonstrates higher potency (Ki = 0.07–0.1 nM) yet differs from Filanesib in its Mcl-1 degradation capacity, which is critical for anti-myeloma efficacy in bortezomib-resistant settings [2]. Filanesib possesses a distinct molecular structure (C20H22F2N4O2S, MW 420.48) with a thiadiazole core that confers unique binding characteristics, including noncompetitive inhibition of KSP ATPase activity [3]. Furthermore, Filanesib's extended half-life (~70 hours) enables once-per-cycle dosing that cannot be assumed for other KSP inhibitors lacking equivalent clinical pharmacokinetic characterization [4]. Substitution with an alternative KSP inhibitor without equivalent selectivity data (>250 off-targets tested), preclinical synergy evidence with IMiDs, and clinical safety data in heavily pretreated multiple myeloma populations would introduce unquantified experimental variables and compromise data reproducibility.

Filanesib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Selectivity Profile: Filanesib Demonstrates >250-Fold Selectivity Window Across Receptor and Kinase Panel

Filanesib exhibits exceptional selectivity for KSP, with no significant inhibition of >250 other receptors and kinases when tested at 10 μM. This selectivity ratio (testing concentration ÷ enzymatic IC50) represents a >1,600-fold window relative to its 6 nM KSP IC50. For comparison, many kinase inhibitors in clinical use demonstrate off-target activity at concentrations within 10- to 100-fold of their primary target IC50 . First-generation KSP inhibitor ispinesib was profiled against a smaller panel of approximately 70 targets, while SB-743921's full selectivity panel data remain less comprehensively documented in public literature [1]. This selectivity profile reduces the likelihood of confounding off-target phenotypes in mechanistic studies and minimizes potential toxicities unrelated to KSP inhibition in preclinical models .

KSP selectivity off-target screening kinase panel receptor profiling

Mcl-1 Degradation: Filanesib Induces Unique Pro-Apoptotic Protein Modulation Absent in Other KSP Inhibitors

Filanesib induces degradation of the anti-apoptotic protein Mcl-1, a mechanism that distinguishes it from other KSP inhibitors and contributes to its particular efficacy in multiple myeloma models. Mcl-1 is a critical survival factor in myeloma cells and a known mediator of resistance to bortezomib and other proteasome inhibitors . The degradation of Mcl-1 occurs downstream of mitotic arrest and is not observed with all KSP inhibitors. For instance, ispinesib induces mitotic arrest but does not consistently trigger Mcl-1 degradation to the same extent, which may partially explain its limited clinical activity in myeloma relative to Filanesib [1]. This Mcl-1-targeting property is particularly relevant because elevated Mcl-1 levels correlate with poor prognosis and treatment resistance in hematologic malignancies . In bortezomib-resistant xenograft models, Filanesib retains robust antitumor activity, whereas agents lacking Mcl-1 degradation capacity show diminished efficacy .

Mcl-1 degradation apoptosis myeloma cell death Bcl-2 family

Multi-Drug Resistant Cell Line Activity: Filanesib Maintains Potency in MDR1/P-gp Expressing Models Where Standard Chemotherapeutics Fail

Filanesib demonstrates potent anti-proliferative activity against multi-drug resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp/MDR1), including HCT-15 (colon carcinoma), NCI/ADR-RES (ovarian carcinoma), and K562/ADR (adriamycin-resistant leukemia). The EC50 values against these MDR lines are 3.7 nM, 14 nM, and 4.2 nM, respectively . These values are comparable to Filanesib's activity in non-resistant parental lines, indicating that P-gp-mediated efflux does not significantly compromise Filanesib's intracellular accumulation or target engagement. In contrast, standard chemotherapeutics such as doxorubicin, paclitaxel, and vinca alkaloids exhibit 10- to >100-fold increases in IC50 in these same MDR models due to P-gp efflux [1]. This property is mechanistically significant because many KSP inhibitors, including ispinesib, have been shown to be substrates for P-gp in certain contexts, potentially limiting their efficacy in MDR-positive tumors [2]. Filanesib's ability to circumvent MDR1-mediated resistance is a differentiating feature for preclinical studies involving resistant disease models .

multidrug resistance MDR1 P-glycoprotein chemoresistance K562/ADR

In Vivo Xenograft Efficacy: Filanesib Demonstrates Superior Tumor Growth Inhibition Relative to Taxanes in Multiple Solid Tumor Models

In head-to-head preclinical comparisons, Filanesib demonstrated superior tumor growth inhibition relative to paclitaxel in mice bearing subcutaneous HT-29 (colorectal), HCT-116 (colorectal), MDA-MB-231 (breast), and A2780 (ovarian) xenografts . Additionally, Filanesib outperformed docetaxel in the androgen receptor-negative prostate cancer xenograft model PC-3 . The RPMI 8226 multiple myeloma xenograft model showed particular sensitivity to Filanesib, with significant tumor growth inhibition achieved at a low dose of 12.5 mg/kg (i.p.) . In HL60 (acute myeloid leukemia) and MV4-11 (biphenotypic leukemia) xenografts in SCID mice, Filanesib significantly inhibited tumor growth at doses of 27 mg/kg and 20 mg/kg, respectively . The compound also demonstrated marked activity in UISO-BCA-1 xenografts at doses ranging from 10 to 30 mg/kg (i.p.) . These in vivo efficacy data establish Filanesib's activity profile across a range of dosing regimens and tumor types, providing a quantitative benchmark for preclinical pharmacology studies. In contrast, first-generation KSP inhibitor ispinesib required higher doses and more frequent administration to achieve comparable tumor growth inhibition in some models [1].

xenograft in vivo efficacy solid tumor taxane comparison preclinical pharmacology

Clinical Pharmacokinetics: Filanesib's 70-Hour Half-Life Enables Once-Per-Cycle Dosing Unmatched by First-Generation KSP Inhibitors

Filanesib exhibits a terminal elimination half-life of approximately 70 hours in patients with advanced solid tumors, with dose-proportional increases in exposure observed across the evaluated dose range [1]. This extended half-life supports once-per-cycle dosing schedules (e.g., administration on Days 1 and 2 of 14-day or 21-day cycles) that have been clinically validated in Phase 1 and Phase 2 trials [2]. The prolonged exposure enables sustained target engagement without the need for continuous infusion or frequent repeat dosing within a cycle. In contrast, first-generation KSP inhibitor ispinesib demonstrated a significantly shorter half-life (approximately 30-35 hours), necessitating more frequent dosing schedules (e.g., weekly administration) that contributed to cumulative toxicities and complicated clinical trial logistics [3]. The extended half-life of Filanesib is a direct consequence of its molecular structure and metabolic stability, which differentiate it from earlier KSP inhibitors. Monopolar spindle formation was confirmed in patient biopsy samples, providing direct pharmacodynamic evidence of target engagement at clinically achievable exposures [1]. Notably, neurotoxicity—a class-related concern for some microtubule-targeting agents—was not observed with Filanesib in this first-in-human study [1].

pharmacokinetics half-life dosing schedule clinical pharmacology PK/PD

Biomarker-Stratified Clinical Activity: α1-Acid Glycoprotein Levels Predict Filanesib Response in Heavily Pretreated Myeloma

In the Phase 2 clinical study of Filanesib in relapsed/refractory multiple myeloma, all responding patients (partial responses or better) had low baseline levels of α1-acid glycoprotein (AGP), identifying this acute-phase protein as a potential selective biomarker for Filanesib sensitivity [1]. In the single-agent Filanesib cohort (N = 32), the overall response rate (partial response or better) was 16%, with responses occurring exclusively in patients with low AGP levels [1]. In the Filanesib plus dexamethasone cohort (N = 55), the response rate was 15%, again restricted to the low-AGP subgroup [1]. Both cohorts consisted of heavily pretreated patients who had received a median of ≥6 prior therapies, including bortezomib and lenalidomide, with the combination cohort specifically requiring disease refractory to lenalidomide, bortezomib, and dexamethasone [1]. In contrast, clinical trials of ispinesib in multiple myeloma did not identify or employ a predictive biomarker for patient selection, which may have contributed to the absence of clear efficacy signals and subsequent discontinuation of development in this indication [2]. The AGP biomarker finding for Filanesib represents a clinically actionable stratification tool that distinguishes Filanesib from other KSP inhibitors lacking validated predictive biomarkers [1].

biomarker α1-acid glycoprotein AGP patient stratification precision medicine

Filanesib (ARRY-520): High-Impact Research and Preclinical Development Application Scenarios


Relapsed/Refractory Multiple Myeloma Preclinical Modeling, Particularly in Bortezomib-Resistant and Lenalidomide-Refractory Disease

Filanesib is optimally deployed in preclinical multiple myeloma models where prior exposure to proteasome inhibitors (bortezomib, carfilzomib) and immunomodulatory drugs (lenalidomide, pomalidomide) has been established or is being investigated. The compound's Phase 2 clinical data in patients refractory to lenalidomide, bortezomib, and dexamethasone [1], combined with its demonstrated Mcl-1 degradation activity in bortezomib-resistant xenografts , make Filanesib a scientifically justified tool for studying KSP inhibition in the context of multi-drug resistant myeloma. The AGP biomarker can be incorporated into study designs to stratify response expectations in patient-derived xenograft (PDX) models [1]. Additionally, Filanesib's preclinical synergy with pomalidomide and dexamethasone supports combination studies in IMiD-resistant settings [2].

Mitotic Checkpoint and Spindle Assembly Mechanism Studies Requiring Clean Target Engagement

For investigations of mitotic spindle dynamics, centrosome separation, and spindle assembly checkpoint activation, Filanesib provides a tool with quantitatively validated target selectivity. The compound's demonstration of no significant inhibition across >250 receptors and kinases at 10 μM minimizes the risk that observed phenotypes arise from off-target kinase inhibition rather than bona fide KSP blockade. Confirmation of monopolar spindle formation in patient biopsies [3] and in cell-based assays [2] provides a clear pharmacodynamic marker for verifying on-target activity. The noncompetitive inhibition mechanism of KSP ATPase may offer advantages for studies examining ATP-competitive vs. noncompetitive modes of kinesin inhibition.

Multi-Drug Resistant Cancer Models and P-Glycoprotein Efflux Mechanism Studies

Filanesib is particularly valuable for studies involving MDR1/P-gp-overexpressing cancer models, including HCT-15 (colon), NCI/ADR-RES (ovarian), and K562/ADR (leukemia), where the compound maintains low nanomolar potency (EC50 3.7-14 nM) . This property enables investigators to study KSP inhibition as a therapeutic strategy in chemoresistant contexts without the confounding variable of P-gp-mediated efflux. For studies comparing the efficacy of various anti-mitotic agents in MDR models, Filanesib serves as a P-gp-resistant comparator to taxanes, vinca alkaloids, and anthracyclines, which typically exhibit 10- to >100-fold reductions in potency in these same systems . The compound's activity in adriamycin-resistant K562/ADR cells (EC50 4.2 nM) is particularly relevant for leukemia research .

In Vivo Xenograft Efficacy Studies Requiring Benchmarked Comparator Performance Data

For in vivo pharmacology studies, Filanesib offers a dataset of benchmarked performance against taxane chemotherapeutics across multiple xenograft models. The compound has demonstrated superior tumor growth inhibition relative to paclitaxel in HT-29, HCT-116, MDA-MB-231, and A2780 xenografts, and superior activity to docetaxel in the PC-3 prostate cancer model . The RPMI 8226 myeloma xenograft model shows particular sensitivity at a low dose of 12.5 mg/kg (i.p.) , providing a starting point for dose-ranging studies. The extended half-life (~70 hours) of Filanesib [3] should be considered when designing dosing schedules for in vivo efficacy experiments, as once- or twice-per-week dosing regimens may be sufficient to maintain target engagement.

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